5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 2nd position of the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloropyrazole with 2-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms with different functional groups .
Scientific Research Applications
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Material Science: Due to its unique electronic properties, the compound is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying cellular processes and signaling pathways.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream substrates. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s trifluoromethyl group enhances its binding affinity and selectivity for the target kinase .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which confer distinct electronic properties and enhance its binding affinity for specific molecular targets. This makes it a valuable compound for developing selective kinase inhibitors and other therapeutic agents .
Properties
Molecular Formula |
C7H3ClF3N3 |
---|---|
Molecular Weight |
221.57 g/mol |
IUPAC Name |
5-chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-2-14-6(12-5)3-4(13-14)7(9,10)11/h1-3H |
InChI Key |
IQPQWWAITOWUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.